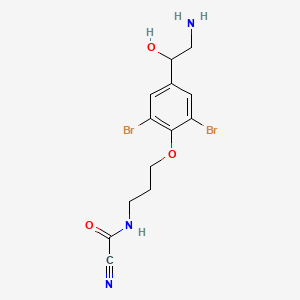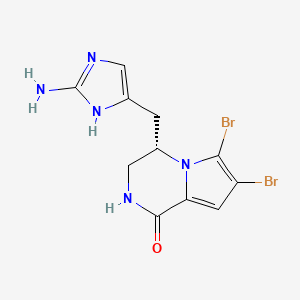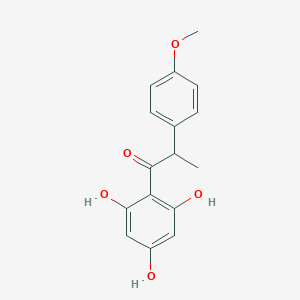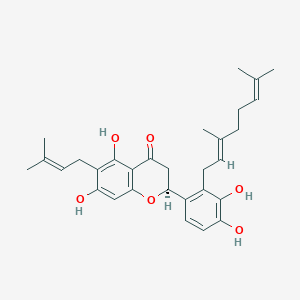
nymphaeol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nymphaeol C is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy group at positions 5, 7, 3' and 4', a geranyl group at position 2' and a prenyl group at position 6. Isolated from Macaranga tanarius and propolis collected in Okinawa, it exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Properties
Nymphaea species, including compounds like nymphaeol C, have been studied for their potential antidiabetic properties. Nymphaea stellata, specifically, has shown significant plasma glucose-lowering abilities. An active compound, nymphayol, isolated from this species, was found to improve glucose-stimulated insulin secretion and enhance insulin sensitization in diabetic rats (Subash-Babu, Ignacimuthu, & Alshatwi, 2015). Additionally, another study highlighted the hypoglycemic and antihyperglycemic activity of Nymphaea stellata flowers in diabetic rats (Rajagopal, Sasikala, & Ragavan, 2008).
Anti-Inflammatory and Antioxidant Effects
Several studies have explored the anti-inflammatory and antioxidant potential of Nymphaea species. For instance, an ethyl acetate fraction from Nymphaea hybrida showed significant anti-inflammatory effects in LPS-stimulated RAW 264.7 cells and murine models (Zhang et al., 2020). Similarly, Nymphaea alba has been found to possess antioxidant flavonoids, which may contribute to its pharmacological effects (Cudălbeanu et al., 2018).
Hepatoprotective Activities
Nymphaea species have been investigated for their hepatoprotective activities. For example, Nymphaea stellata demonstrated protective effects against carbon tetrachloride-induced hepatic damage in rats (Bhandarkar & Khan, 2004). Another study on Nymphaea lotus reported its effectiveness in ameliorating chronic liver injury induced by carbon tetrachloride, primarily via inhibition of oxidative stress (Oyeyemi et al., 2017).
Potential in Dental Applications
Research has indicated the potential of Nymphaea species in promoting dental health. A study discovered that prenylflavonoids from Macaranga tanarius, including nymphaeol C, stimulated odontoblast differentiation and tooth-root formation, suggesting potential applications in dental tissue regeneration (Nam et al., 2021).
Neuroprotective and Sedative Effects
Nymphaea species have also been explored for their neuroprotective and sedative properties. For example, extracts from Nymphaea stellata leaves demonstrated acetylcholinesterase inhibition activity, relevant in the treatment of Alzheimer's disease (Devarajan, 2017). Additionally, Nymphaea lotus was found to have sedative and central nervous system depressant effects, which may be beneficial in managing insomnia and anxiety-related disorders (Salaudeen et al., 2020).
Antimicrobial and Quorum Sensing Inhibition
The antimicrobial properties and quorum sensing inhibition effects of Nymphaea species have been noted. Nymphaea tetragona extract showed significant concentration-dependent inhibitory effects on quorum sensing-mediated virulence factors of bacteria (Hossain et al., 2015).
Eigenschaften
Produktname |
nymphaeol C |
|---|---|
Molekularformel |
C30H36O6 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
(2S)-2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-12-21-20(13-14-23(31)29(21)34)26-16-25(33)28-27(36-26)15-24(32)22(30(28)35)11-9-18(3)4/h7,9-10,13-15,26,31-32,34-35H,6,8,11-12,16H2,1-5H3/b19-10+/t26-/m0/s1 |
InChI-Schlüssel |
SZHDIKOQLFZADP-XBPZWBIKSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)O)[C@@H]2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)C)C |
Synonyme |
nymphaeol C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





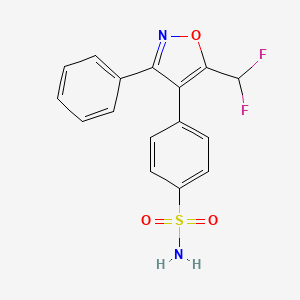

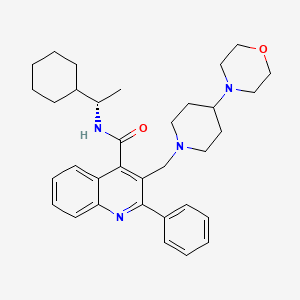

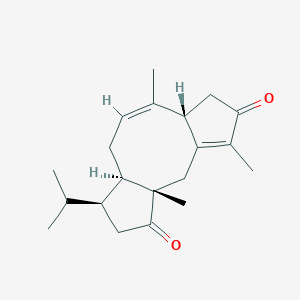
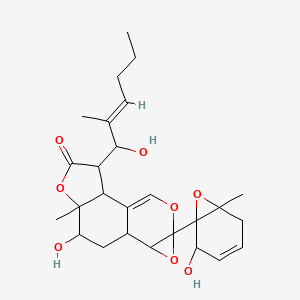
![methyl (1S,2R,7S,8S,9R)-8-[2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B1254216.png)

